molecular formula C14H18N2O B11876949 Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- CAS No. 65487-75-4

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-

Cat. No.: B11876949
CAS No.: 65487-75-4
M. Wt: 230.31 g/mol
InChI Key: LMCPLRMTEPSADY-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- is a chemical compound with a complex structure that includes an indole ring substituted with a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- typically involves the reaction of indole derivatives with dimethylaminoethyl reagents. One common method is the alkylation of indole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A carbodiimide compound used in peptide synthesis and protein crosslinking.

Uniqueness

Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10(17)11-4-5-14-13(8-11)12(9-15-14)6-7-16(2)3/h4-5,8-9,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCPLRMTEPSADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275587
Record name Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65487-75-4
Record name Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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